molecular formula C6H17Cl2N5O B555091 (S)-2-Amino-5-guanidinopentanamide dihydrochloride CAS No. 14975-30-5

(S)-2-Amino-5-guanidinopentanamide dihydrochloride

Cat. No. B555091
CAS RN: 14975-30-5
M. Wt: 246.14 g/mol
InChI Key: LYMQLFYWIDCFLC-FHNDMYTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-5-guanidinopentanamide dihydrochloride, also known as S-AGP, is an important synthetic compound used in many scientific research applications. It is a guanidinium-containing derivative of pentanamide, and is a zwitterionic compound with two amine and two carboxyl groups. S-AGP is a versatile compound with a wide range of biochemical and physiological effects, and is used in various laboratory experiments. It has been used in a variety of research studies, including those studying the effects of drugs and toxins on cell physiology, and has been used to study the effects of drugs on the central nervous system.

Scientific Research Applications

Peptide Synthesis

H-Arg-NH2.2HCl is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields of research, including drug discovery, disease modeling, and molecular biology.

Protein Research

This compound is used in protein research . It can be used to study protein structure and function, protein-protein interactions, and protein-related diseases. It can also be used as a reagent in various biochemical assays.

Ligand Binding Studies

L-Argininamide dihydrochloride is used as a model compound in physicochemical characteristic studies of ligand binding DNA aptamers and their potential development as fluorescent aptasensors .

Egg Lysozyme Refolding Studies

L-Argininamide dihydrochloride has been used as an additive to compare its effect over L-arg in egg lysozyme refolding studies . Lysozymes are enzymes that break down bacterial cell walls, and studying their folding and refolding can provide insights into protein folding mechanisms.

Enzymatic Kyotorphin Synthesis

This compound has also been used as a component of substrate stock solution for enzymatic kyotorphin synthesis . Kyotorphin is a neuroactive dipeptide involved in pain regulation.

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMQLFYWIDCFLC-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555514
Record name N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-guanidinopentanamide dihydrochloride

CAS RN

14975-30-5
Record name N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-5-guanidinopentanamide Bishydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: Why is L-Argininamide dihydrochloride used to modify the surface of poly(sebacic acid) (pSA) microspheres?

A: The research article explores a method to functionalize pSA microspheres with targeting ligands for improved drug delivery. L-Argininamide dihydrochloride, possessing a primary amino group, can react with anhydride groups on the surface of pSA microspheres. [] This reaction forms a stable amide bond, effectively attaching the L-Argininamide to the microsphere surface. [] This modification allows for subsequent attachment of other ligands, like biotin, which can then bind to specific targets (e.g., avidin). [] The ability to attach targeting ligands is crucial for enhancing drug delivery to specific organs or cells, potentially increasing efficacy and reducing side effects.

Q2: What analytical techniques were used to confirm the successful attachment of L-Argininamide dihydrochloride to the pSA microspheres?

A: The researchers employed X-ray photoelectron spectroscopy (XPS) to analyze the surface density of argininamide on the modified microspheres. [] XPS detects the presence and quantity of elements on a material's surface, and the appearance of nitrogen signals after modification confirmed the successful attachment of L-Argininamide. [] Additionally, the bulk concentration of L-Argininamide within the microspheres was determined using 1H NMR spectroscopy after dissolving the microspheres in deuterated chloroform (CDCl3). []

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